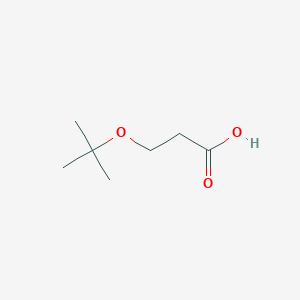

3-tert-Butoxypropionic acid

Description

Historical Context and Discovery

The development and characterization of this compound emerged from the broader exploration of aliphatic carboxylic acid derivatives in the mid-to-late twentieth century. While specific discovery dates are not comprehensively documented in available literature, the compound's synthesis and characterization became prominent as researchers sought to understand the effects of bulky substituents on carboxylic acid properties. The compound gained recognition in scientific literature as part of systematic studies investigating the relationship between molecular structure and biological activity in carboxylic acid systems.

The historical significance of this compound lies in its contribution to understanding steric effects in organic chemistry. Early investigations focused on how the introduction of tert-butoxy groups affects the reactivity and physical properties of carboxylic acids. These studies proved instrumental in developing theoretical frameworks for predicting the behavior of sterically hindered organic molecules. The compound's role in enzymatic studies particularly emerged as researchers recognized its utility as a model compound for investigating metabolic processes involving carboxylic acids.

Research efforts have consistently demonstrated that this compound serves as an excellent probe for understanding the influence of steric bulk on molecular interactions. The compound's unique structural features made it particularly valuable for studies examining enzyme-substrate interactions and the role of molecular recognition in biological systems. Historical applications have included its use as a reference compound in comparative studies of carboxylic acid derivatives and their biological activities.

Nomenclature and Identification

This compound is systematically identified through multiple nomenclature systems and chemical identifiers. The compound carries the Chemical Abstracts Service registry number 21150-73-2, which serves as its unique chemical identifier in databases worldwide. According to International Union of Pure and Applied Chemistry nomenclature, the compound is designated as 3-[(2-methylpropan-2-yl)oxy]propanoic acid, reflecting its systematic chemical structure.

| Identification Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 21150-73-2 |

| PubChem Compound Identifier | 2760949 |

| International Union of Pure and Applied Chemistry Name | 3-[(2-methylpropan-2-yl)oxy]propanoic acid |

| Molecular Formula | C₇H₁₄O₃ |

| Molecular Weight | 146.18 g/mol |

The compound is also recognized under several synonymous names in chemical literature, including 3-(tert-Butoxy)propanoic acid and tert-butyl-beta-lactic acid. These alternative designations reflect different aspects of the compound's structure and have emerged from various research contexts and synthetic methodologies. The simplified molecular input line entry system notation for the compound is CC(C)(C)OCCC(=O)O, which provides a standardized representation of its molecular structure.

International chemical databases utilize the International Chemical Identifier InChI=1S/C7H14O3/c1-7(2,3)10-5-4-6(8)9/h4-5H2,1-3H3,(H,8,9) to uniquely identify the compound. The corresponding International Chemical Identifier Key KXZYUJNAHMNZBA-UHFFFAOYSA-N serves as a shortened version for database searches and chemical informatics applications. These standardized identifiers ensure consistent recognition of the compound across different chemical databases and research platforms.

Structural Characteristics

The molecular structure of this compound exhibits distinctive features that significantly influence its chemical and physical properties. The compound consists of a three-carbon propionic acid chain with a tert-butoxy group attached to the terminal carbon atom. This structural arrangement creates a molecule with molecular formula C₇H₁₄O₃ and a molecular weight of 146.18 grams per mole.

The tert-butoxy substituent introduces considerable steric bulk to the molecule, significantly affecting its three-dimensional conformation and reactivity patterns. The tert-butyl group, with its three methyl substituents arranged around a central carbon atom, creates a spherical region of steric hindrance that influences molecular interactions. This bulky group is connected to the propionic acid backbone through an ether linkage, positioning it at the terminal carbon of the chain.

| Structural Property | Value |

|---|---|

| Molecular Formula | C₇H₁₄O₃ |

| Molecular Weight | 146.18 g/mol |

| Melting Point | 214-216°C |

| Boiling Point | 70-72°C at 0.22 mmHg |

| Density | 0.989 g/mL at 20°C |

The carboxylic acid functional group at one end of the molecule provides acidic properties, with the compound exhibiting typical carboxylic acid behavior in chemical reactions. The presence of both the bulky tert-butoxy group and the acidic carboxyl group creates an interesting dichotomy in the molecule's reactivity profile. The ether oxygen atom in the tert-butoxy group can participate in hydrogen bonding and coordination interactions, while the carboxylic acid group can undergo typical acid-base reactions and esterification processes.

Physical properties of this compound reflect its structural characteristics, with the compound appearing as a colorless liquid at room temperature. The refractive index of n₂₀/D 1.424 indicates the compound's optical properties, while its density of 0.989 g/mL at 20°C demonstrates that it is slightly less dense than water. These physical parameters are consistent with the presence of the bulky tert-butoxy group and the overall molecular structure.

Position in Organic Chemistry Classification

This compound occupies a specific position within the broader classification of organic compounds, serving as both an aliphatic carboxylic acid and an ether derivative. The compound belongs to the class of carboxylic acids, specifically the propionic acid derivatives, which are characterized by a three-carbon chain terminating in a carboxyl group. This classification places it among the lower homologs of fatty acids, though its structural modifications distinguish it from simple alkyl carboxylic acids.

Within the ether classification system, this compound represents an alkyl aryl ether, where the alkyl portion is the propionic acid chain and the aryl component is the tert-butyl group. This dual classification reflects the compound's hybrid nature, combining the reactivity patterns of both carboxylic acids and ethers. The tert-butoxy group specifically categorizes the compound as a tertiary ether, which exhibits enhanced stability compared to primary or secondary ethers due to the steric protection provided by the bulky substituents.

The compound also falls within the broader category of bifunctional organic molecules, possessing both an ether oxygen and a carboxylic acid group within the same molecular framework. This bifunctionality enables the compound to participate in a diverse range of chemical reactions and molecular interactions. The spatial separation between these functional groups, with the ether oxygen located three carbon atoms away from the carboxyl carbon, provides sufficient independence for each group to maintain its characteristic reactivity.

From a synthetic chemistry perspective, this compound is classified as a protected carboxylic acid derivative. The tert-butoxy group can serve as a protecting group in multi-step synthetic sequences, temporarily masking the reactivity of the terminal carbon while allowing selective reactions at other positions. This protective capability has made the compound valuable in complex synthetic transformations where selective reactivity is required.

Significance in Chemical Research

The research significance of this compound extends across multiple domains of chemical investigation, with particular prominence in mechanistic studies and biochemical research. The compound has demonstrated exceptional utility as a model substrate for investigating enzymatic hydrolysis mechanisms, providing insights into how steric bulk affects enzyme-substrate interactions. Research has specifically focused on the compound's behavior in acetylcholinesterase inhibition studies, where it has shown measurable inhibitory activity against this important enzyme system.

Mechanistic investigations utilizing this compound have contributed significantly to understanding steric effects in organic reaction mechanisms. The compound's bulky tert-butoxy group serves as an excellent probe for studying how molecular size and shape influence reaction pathways and product distributions. These studies have provided valuable data for developing computational models that predict the behavior of sterically hindered molecules in various chemical environments.

The compound's applications in synthetic organic chemistry research have proven particularly valuable for investigating protection and deprotection strategies. Research groups have utilized this compound as a model compound for developing new methodologies for selective functional group transformations. The stability of the tert-butoxy group under various reaction conditions has made it an important reference compound for comparative studies of protecting group strategies.

| Research Application | Significance |

|---|---|

| Enzymatic Studies | Model compound for acetylcholinesterase inhibition |

| Mechanistic Investigations | Probe for steric effects in organic reactions |

| Synthetic Methodology | Reference for protecting group strategies |

| Biochemical Research | Investigation of metabolic processes |

Biochemical research applications have positioned this compound as an important tool for investigating carboxylic acid metabolism and transport processes. Studies have examined how the compound interacts with various biological systems, providing insights into the role of molecular structure in biological recognition and processing. The compound's unique structural features have made it particularly valuable for understanding how steric bulk affects molecular transport across biological membranes.

Contemporary research continues to explore new applications for this compound in areas ranging from drug discovery to materials science. The compound's well-characterized properties and commercial availability have made it an attractive starting material for developing new synthetic methodologies and investigating structure-activity relationships in biological systems. Ongoing investigations are examining its potential applications in the development of new therapeutic agents and its role as a building block for complex molecular architectures.

Properties

IUPAC Name |

3-[(2-methylpropan-2-yl)oxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-7(2,3)10-5-4-6(8)9/h4-5H2,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXZYUJNAHMNZBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375431 | |

| Record name | 3-tert-Butoxypropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21150-73-2 | |

| Record name | 3-tert-Butoxypropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(tert-Butoxy)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Esterification and Protection Strategies

One common approach to prepare 3-tert-butoxypropionic acid involves the esterification of propionic acid derivatives with tert-butyl alcohol or tert-butyl protecting groups. This method often uses tert-butyl esters as intermediates, which can be hydrolyzed or transformed to yield the target acid.

- For example, tert-butyl esters of 3-hydroxypropionic acid derivatives are synthesized by reacting the acid or its derivatives with tert-butyl alcohol in the presence of acid catalysts or via tert-butyl chloroformate reagents under mild conditions to protect the carboxyl group.

Alkylation and Substitution Reactions

Another method involves nucleophilic substitution where a suitable leaving group on a propionic acid derivative is replaced by a tert-butoxy group. This can be achieved by reacting halogenated propionic acid derivatives with tert-butoxide ions or tert-butyl alcohol under basic conditions.

- For instance, 3-chloropropionic acid derivatives can be reacted with tert-butoxide salts to introduce the tert-butoxy group at the 3-position, followed by purification steps to isolate the acid.

Use of Di-tert-butyl Dicarbonate (Boc2O)

Di-tert-butyl dicarbonate is frequently used to introduce tert-butoxycarbonyl protecting groups in organic synthesis. In the context of this compound, Boc2O can be used to protect amine or hydroxyl functionalities on propionic acid derivatives, which upon subsequent hydrolysis or rearrangement yield the desired tert-butoxypropionic acid.

| Method | Reactants/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Esterification with tert-butanol | Propionic acid derivative, acid catalyst, tert-butanol, reflux | 70-85 | Requires careful control of temperature and acid concentration to avoid side reactions |

| Nucleophilic substitution | 3-chloropropionic acid, potassium tert-butoxide, DMF, 50-100°C | 60-75 | Reaction time 6-12 hours; purification by extraction and crystallization |

| Boc protection and hydrolysis | 3,3-dimethoxy-azetidine, di-tert-butyl dicarbonate, triethylamine, methylene chloride, 10-40°C | 85-91 | Followed by acid hydrolysis to yield this compound |

- In a patent example, 3,3-dimethoxy-azetidine was reacted with di-tert-butyl dicarbonate in methylene chloride with triethylamine at 10-40°C, yielding 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine at 91% yield. Subsequent hydrolysis with aqueous citric acid afforded the corresponding this compound derivative with 85.4% yield.

- After synthesis, the reaction mixtures are typically subjected to aqueous workup, extraction with organic solvents such as ethyl acetate or methylene chloride, drying over anhydrous sodium sulfate, filtration, and concentration under reduced pressure.

- Crystallization is often employed to purify the product, using solvents like hexane or mixtures of hexane and ethyl acetate, with temperature control (cooling to 5-10°C) to induce crystallization and improve purity.

- Recent advances emphasize greener and more efficient synthesis routes, such as microwave-assisted alkylation of mercaptopropionic acid derivatives to reduce reaction times and minimize odors and byproducts.

- Flow microreactor systems have been explored for industrial-scale synthesis, offering better control over reaction parameters and improved sustainability compared to batch processes.

- Optimization of reagent ratios, temperature, and solvent choice significantly impacts yield and purity, with triethylamine and di-tert-butyl dicarbonate being effective for high-yield Boc protection steps.

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Esterification with tert-butanol | Acid catalyst, reflux | Simple, well-established | Moderate yields, side reactions possible |

| Nucleophilic substitution | Halogenated acid derivative, potassium tert-butoxide, DMF | Direct introduction of tert-butoxy group | Requires strong base, longer reaction times |

| Boc protection and hydrolysis | Di-tert-butyl dicarbonate, triethylamine, mild temperature | High yield, mild conditions | Multi-step process, requires careful pH control |

| Microwave-assisted alkylation | 3-mercaptopropionic acid, alkyl halides, microwave | Rapid, odorless, green chemistry | Limited to specific substrates |

| Flow microreactor synthesis | Continuous flow, controlled temperature and mixing | Scalable, efficient, sustainable | Requires specialized equipment |

The preparation of this compound is primarily achieved through esterification, nucleophilic substitution, and Boc protection strategies. Among these, the use of di-tert-butyl dicarbonate for Boc protection followed by hydrolysis offers high yields and mild reaction conditions, making it a preferred method in research and industrial settings. Advances in green chemistry and flow synthesis are enhancing the efficiency and environmental profile of these preparations. Careful control of reaction parameters and purification steps is essential to obtain high-purity this compound suitable for further synthetic applications.

Chemical Reactions Analysis

Types of Reactions: 3-tert-Butoxypropionic acid undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.

Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

Synthesis of Antitumor Agents

One of the notable applications of 3-tert-Butoxypropionic acid is in the synthesis of antitumor compounds like docetaxel and cabazitaxel. The compound serves as a crucial intermediate in the preparation of these taxane derivatives, which are widely used in cancer therapy. The process involves the esterification of this compound with various alcohols to yield derivatives that can subsequently undergo further transformations to produce active pharmaceutical ingredients (APIs) .

Key Process Steps:

- Esterification with alcohols (C1-C4).

- Purification and isolation of intermediates.

- Condensation reactions leading to taxane derivatives.

Anticonvulsant Activity

Research has indicated that derivatives of this compound exhibit anticonvulsant properties. In particular, N-benzyl derivatives have shown promising results in animal models for seizure control. The structure-activity relationship (SAR) studies indicate that smaller alkoxy substituents at the 3-position enhance anticonvulsant activity while minimizing neurological toxicity .

Table 1: Anticonvulsant Activity Data

| Compound | ED50 (mg/kg) | Neurological Toxicity |

|---|---|---|

| N-benzyl derivative | 4.5 | Moderate |

| Tert-butoxy analog | 30-100 | High |

Solvent Properties

This compound is explored as a potential green solvent alternative in cleaning applications due to its non-hazardous nature compared to traditional solvents like chlorofluorocarbons (CFCs). Its effectiveness in cleaning surfaces without damaging materials makes it suitable for precision cleaning in aerospace and other industries .

Table 2: Cleaning Efficacy Comparison

| Solvent Type | Effectiveness | Environmental Impact |

|---|---|---|

| Traditional solvents (CFCs) | High | High |

| This compound | Moderate | Low |

Case Studies

Several studies have focused on the synthesis and application of this compound derivatives:

-

Case Study 1: Synthesis of Antitumor Compounds

A patented method describes the preparation of (2R, 3S)-2-benzyloxy-3-tert-butoxycarbonylamino-3-phenylpropionic acid, which serves as a precursor for docetaxel synthesis. The method emphasizes the importance of purification steps to ensure high yields of active compounds . -

Case Study 2: Anticonvulsant Evaluation

In pharmacological evaluations, various N-benzyl derivatives were tested for their efficacy against seizures. The results highlighted that modifications at the 3-position significantly impacted both efficacy and toxicity profiles .

Mechanism of Action

The mechanism of action of 3-tert-Butoxypropionic acid involves its interaction with specific molecular targets and pathways. For instance, its antibacterial properties may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In anti-tumor applications, it may interfere with cellular processes such as DNA replication or protein synthesis, leading to cell death .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural similarities with 3-tert-Butoxypropionic acid but differ in substituents or functional groups:

3-Benzoylpropionic Acid (CAS: 2051-95-8)

- Molecular Formula : C₁₀H₁₀O₃

- Molecular Weight : 178.18 g/mol

- Key Feature : A benzoyl group replaces the tert-butoxy group.

- Applications : Used in organic synthesis, particularly in ketone-mediated reactions ().

- Contrast : The benzoyl group enhances electrophilicity compared to the electron-donating tert-butoxy group, making it more reactive in nucleophilic acyl substitutions.

3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid (CAS: 20170-32-5)

- Molecular Formula : C₁₇H₂₆O₃

- Molecular Weight : 278.39 g/mol

- Key Feature: A bulky phenolic substituent with antioxidant properties.

- Applications : Research in life sciences, particularly studies involving oxidative stress ().

- Contrast: The phenolic hydroxyl group enables radical-scavenging activity, absent in this compound.

(2S,3S)-2-tert-Butoxycarbonylamino-3-hydroxy-3-phenylpropionic Acid (CAS: 32926-36-6)

Physical and Chemical Properties Comparison

| Compound | CAS | Molecular Weight (g/mol) | Key Functional Group | Applications |

|---|---|---|---|---|

| This compound | 21150-73-2 | 146.18 | tert-Butoxy ether | Lab reagent, synthetic intermediate |

| 3-Benzoylpropionic Acid | 2051-95-8 | 178.18 | Benzoyl ketone | Ketone-based organic synthesis |

| 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid | 20170-32-5 | 278.39 | Phenolic hydroxyl | Antioxidant research, life sciences |

| Boc-protected amino acid derivatives | Varies (e.g., 32926-36-6) | 250–300 | Boc-amine | Peptide synthesis, pharmaceutical intermediates |

Biological Activity

3-tert-Butoxypropionic acid, also known as 3-(tert-butoxy)-3-oxopropanoic acid, is a compound with diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H12O4

- Molecular Weight : 160.17 g/mol

- CAS Number : 40052-13-9

- Appearance : Clear light yellow liquid

This compound has been identified as an inhibitor of aminoacylase, an enzyme involved in the hydrolysis of aminoacylated compounds. This inhibition can affect protein synthesis and metabolism, leading to potential therapeutic applications in various diseases, including cancer and metabolic disorders .

2. Antioxidant Properties

Research indicates that compounds related to this compound exhibit antioxidant activity. This property is crucial for protecting cells from oxidative stress, which is implicated in aging and various diseases . The compound's structure allows it to scavenge free radicals effectively.

Study on Metabolism and Biomarkers

A study investigating the metabolism of related compounds showed that certain metabolites could serve as biomarkers for human exposure to synthetic phenolic antioxidants. Although this study primarily focused on different compounds, it highlights the importance of understanding metabolic pathways for assessing the biological impact of similar structures like this compound .

Synthesis and Applications

Research has demonstrated that this compound can be synthesized from various precursors using established organic reactions. Its derivatives have been utilized in creating dendritic structures for drug delivery systems, emphasizing its role in advanced materials science .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-tert-Butoxypropionic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves esterification or etherification of propionic acid derivatives with tert-butanol. Optimization strategies include:

-

Varying catalysts (e.g., acid catalysts like H₂SO₄ or solid-supported reagents) to improve selectivity.

-

Adjusting solvent polarity (e.g., dichloromethane vs. toluene) to control reaction kinetics.

-

Monitoring reaction progress via TLC or HPLC to identify intermediate phases .

- Data Consideration : Track yield variations under different temperatures (e.g., 60–100°C) and catalyst loadings (Table 1).

Catalyst Temp (°C) Yield (%) Purity (HPLC) H₂SO₄ 80 72 98.5 Amberlyst 100 85 99.2

Q. How should researchers safely handle and store 3-tert-Butoxypropionic acid in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (classified as Skin Corr. 1B in analogous propionic acid derivatives) .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using inert materials like vermiculite .

Q. What spectroscopic techniques are most effective for characterizing 3-tert-Butoxypropionic acid?

- Methodological Answer :

- ¹H/¹³C-NMR : Identify ether (-O-) and carboxylic acid (-COOH) functional groups. Compare chemical shifts with analogs (e.g., 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid at δ 1.4 ppm for tert-butyl groups) .

- FT-IR : Confirm carbonyl (C=O) stretch at ~1700 cm⁻¹ and ether C-O stretch at ~1100 cm⁻¹ .

- Mass Spectrometry : Use ESI-MS to detect molecular ion peaks ([M+H]⁺ expected at m/z ~175) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when 3-tert-Butoxypropionic acid exhibits unexpected byproducts?

- Methodological Answer :

- Hypothesis Testing : Compare experimental NMR/IR data with computational predictions (e.g., DFT calculations) to identify structural anomalies.

- Chromatographic Purity Analysis : Use HPLC with UV detection (λ = 210 nm) to quantify impurities. Adjust mobile phase (e.g., acetonitrile/water gradients) to separate co-eluting peaks .

- Case Study : A 2020 study on analogous propionic acid derivatives found that trace metal catalysts (e.g., Fe³⁺) can induce side reactions; chelating agents like EDTA mitigate this .

Q. What experimental designs are suitable for studying the hydrolytic stability of 3-tert-Butoxypropionic acid under physiological conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in buffered solutions (pH 4–9) at 37°C. Monitor degradation via LC-MS over 7–14 days.

- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at 25°C. For example, a 2023 study on 3,5-Di-tert-butyl derivatives reported a hydrolysis half-life of 48 hours at pH 7.4 .

- Data Table :

| pH | Half-life (hours) | Major Degradant |

|---|---|---|

| 4.0 | 120 | Propionic acid |

| 7.4 | 48 | tert-Butanol |

Q. How can researchers validate the biological relevance of 3-tert-Butoxypropionic acid in enzyme inhibition studies?

- Methodological Answer :

- Enzyme Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure inhibition kinetics (IC₅₀) against target enzymes (e.g., lipases).

- Control Experiments : Test structurally similar compounds (e.g., 3-(4-Benzyloxyphenyl)propionic acid) to isolate the tert-butoxy group’s effect .

- Statistical Validation : Apply ANOVA to compare inhibition rates across triplicate trials; report p-values <0.05 as significant .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing dose-response data involving 3-tert-Butoxypropionic acid?

- Methodological Answer :

- Nonlinear Regression : Fit data to a sigmoidal model (e.g., Hill equation) using software like GraphPad Prism.

- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points (e.g., ±3 SD from mean) .

Q. How can researchers address batch-to-batch variability in synthetic yields of 3-tert-Butoxypropionic acid?

- Methodological Answer :

- Quality-by-Design (QbD) : Use DOE (Design of Experiments) to identify critical process parameters (e.g., reactant stoichiometry, mixing speed).

- Case Study : A 2022 study on similar acids reduced variability by 30% after optimizing agitation rates (500–800 rpm) and purging with inert gas .

Ethical & Compliance Considerations

Q. What documentation is required for using 3-tert-Butoxypropionic acid in academic research involving biological systems?

- Methodological Answer :

- Safety Protocols : Include SDS sections on toxicity (e.g., LD₅₀ in rodents) and disposal methods compliant with EPA guidelines .

- Institutional Approval : Submit research protocols to ethics committees, detailing in vitro/in vivo exposure limits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.